3,5-Dimethoxy-2-methylpyridine
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Overview
Description
3,5-Dimethoxy-2-methylpyridine: is a chemical compound belonging to the pyridine family. Pyridine derivatives are known for their wide range of applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of methoxy groups at the 3 and 5 positions, along with a methyl group at the 2 position, gives this compound unique chemical properties that make it valuable for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethoxy-2-methylpyridine can be achieved through several methods. One common approach involves the methylation of 3,5-dimethoxypyridine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods: For industrial-scale production, continuous flow synthesis methods are often employed. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using Raney nickel as a catalyst and a low boiling point alcohol like 1-propanol can be used to produce 2-methylpyridines, including this compound, with high selectivity and yield .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethoxy-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different pyridine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are often employed.
Major Products:
Oxidation: this compound N-oxide.
Reduction: Various reduced pyridine derivatives.
Substitution: Substituted pyridine compounds with different functional groups.
Scientific Research Applications
Chemistry: 3,5-Dimethoxy-2-methylpyridine is used as a building block in organic synthesis. It is involved in the preparation of more complex molecules through reactions like Suzuki-Miyaura coupling .
Biology and Medicine: Pyridine derivatives, including this compound, are studied for their potential biological activities. They have been investigated for antimicrobial, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its unique chemical properties make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of 3,5-Dimethoxy-2-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. For example, its antioxidant action involves the formation of nitroxyl radicals, which can inhibit oxidative processes .
Comparison with Similar Compounds
- 3,4-Dimethoxy-2-methylpyridine N-oxide
- 2,6-Dimethyl-3,5-dimethoxypyridine
Comparison: Compared to similar compounds, 3,5-Dimethoxy-2-methylpyridine has unique substitution patterns that influence its reactivity and applications. The presence of methoxy groups at the 3 and 5 positions, along with a methyl group at the 2 position, provides distinct electronic and steric effects that can be advantageous in specific chemical reactions and applications .
Properties
Molecular Formula |
C8H11NO2 |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3,5-dimethoxy-2-methylpyridine |
InChI |
InChI=1S/C8H11NO2/c1-6-8(11-3)4-7(10-2)5-9-6/h4-5H,1-3H3 |
InChI Key |
KPCAPYCQPKGLJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)OC)OC |
Origin of Product |
United States |
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